(4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, substituted with a 3-bromophenyl group and a 3-chloro-4-hydroxy-5-methoxyphenylmethylidene group. The presence of these substituents imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazolidine-3,5-dione core. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of halogenated phenyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, hydroxyl, and methoxy groups in the molecule provides a unique set of interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O4/c1-25-14-7-9(6-13(19)15(14)22)5-12-16(23)20-21(17(12)24)11-4-2-3-10(18)8-11/h2-8,22H,1H3,(H,20,23)/b12-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJYTHHNQKBTGF-XGICHPGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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